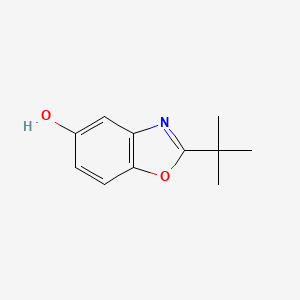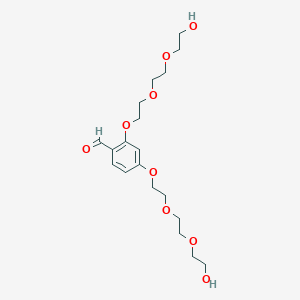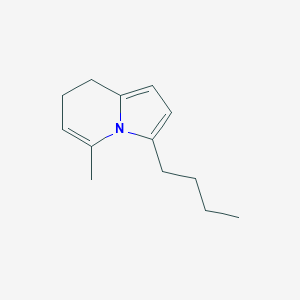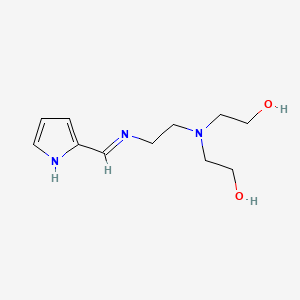
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is a complex organic compound with the molecular formula C17H17NO3S and a molecular weight of 315.39 g/mol . This compound is characterized by its isoxazolidine ring structure, which is substituted with various functional groups, including a phenylsulfonyl group and a methylene group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazoline: Similar structure but with an isoxazoline ring.
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of an isoxazolidine ring.
Uniqueness
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is unique due to its specific combination of functional groups and its isoxazolidine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3R,4R)-4-(benzenesulfonyl)-2-methyl-5-methylidene-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H17NO3S/c1-13-17(22(19,20)15-11-7-4-8-12-15)16(18(2)21-13)14-9-5-3-6-10-14/h3-12,16-17H,1H2,2H3/t16-,17+/m1/s1 |
InChI Key |
XZVLHDTTZUNIOF-SJORKVTESA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


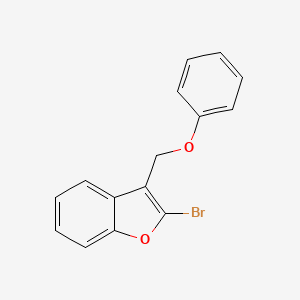
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
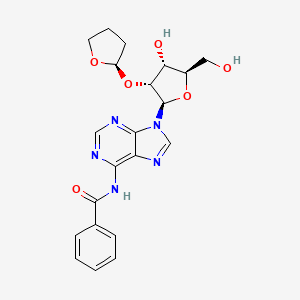
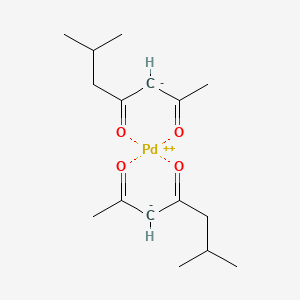
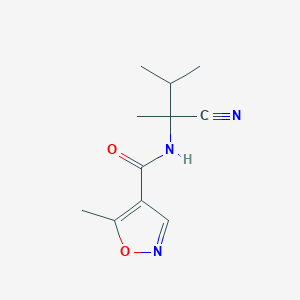
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
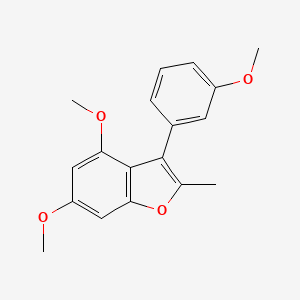
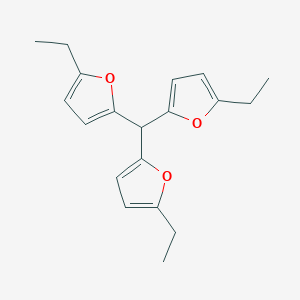
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)

